molecular formula C8H11IN2 B1426290 1-Cyclopentyl-4-iodo-1H-pyrazole CAS No. 1194377-14-4

1-Cyclopentyl-4-iodo-1H-pyrazole

Cat. No.: B1426290
CAS No.: 1194377-14-4
M. Wt: 262.09 g/mol
InChI Key: SWVDDTMQCDASQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4-iodo-1H-pyrazole (CAS 1194377-14-4) is a high-value halogenated pyrazole derivative designed for advanced chemical synthesis and research applications. This compound features an iodine atom at the 4-position of the pyrazole ring, a highly reactive site that makes it an exceptional building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed C–O coupling recently demonstrated for the synthesis of bioactive 4-alkoxypyrazoles . The cyclopentyl group at the 1-position contributes to the molecule's lipophilicity and steric profile, which can be critical for modulating the biological activity and physicochemical properties of resulting compounds. Key Research Applications: - Pharmaceutical Research & Development: Serves as a versatile precursor in medicinal chemistry for creating potential therapeutic agents. Substituted pyrazole cores are frequently studied as privileged scaffolds in drug discovery, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties . The iodine atom allows for efficient diversification to explore structure-activity relationships. - Agrochemical and Material Science: Used in the synthesis of active ingredients for crop protection and in the development of novel materials, such as polymers and ligands for coordination chemistry . Product Specifications: This product is supplied with a minimum purity of 97% . The molecular formula is C 8 H 11 IN 2 and it has a molecular weight of 262.09 g/mol . Handling and Storage: For research purposes only. Not approved for diagnostic, therapeutic, or personal use. Handle with appropriate precautions in a well-ventilated environment. Store sealed in a dry container at recommended temperatures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDDTMQCDASQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopentyl 4 Iodo 1h Pyrazole

General Strategies for Pyrazole (B372694) Synthesis

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available to synthetic chemists. These strategies typically involve the reaction of a 1,3-dielectrophilic precursor with a hydrazine derivative.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most common and versatile approach to pyrazole synthesis. This method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. In the context of synthesizing the target molecule's precursor, 1-cyclopentyl-1H-pyrazole, cyclopentylhydrazine would be the desired hydrazine component. The 1,3-dicarbonyl synthon could be malondialdehyde or a more stable equivalent. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The choice of reaction conditions, such as solvent and catalyst (often acidic), can influence the reaction rate and yield.

1,3-Dipolar Cycloaddition Reactions

An alternative and powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of a diazo compound with an alkyne. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. For the synthesis of a 1-substituted pyrazole, a monosubstituted alkyne would be reacted with a diazoalkane.

Transition Metal-Catalyzed Approaches in Pyrazole Synthesis

In recent years, transition metal-catalyzed reactions have emerged as a valuable tool for the synthesis of substituted pyrazoles. These methods often offer high regioselectivity and functional group tolerance. Palladium- and copper-catalyzed cross-coupling reactions, for instance, can be employed to form C-N bonds, leading to the construction of the pyrazole ring from appropriately functionalized precursors. While powerful, these methods may require more specialized starting materials and catalysts compared to traditional cyclocondensation reactions.

Specific Iodination Methods for Pyrazole Rings

Once the 1-cyclopentyl-1H-pyrazole core is synthesized, the next step is the regioselective introduction of an iodine atom at the C4 position. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C4 position being the most common site of attack due to electronic factors.

Electrophilic Iodination with Molecular Iodine and Oxidants

A common and straightforward method for the iodination of pyrazoles is the use of molecular iodine (I₂) in the presence of an oxidizing agent. The oxidant, such as nitric acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), or hydrogen peroxide, is necessary to generate a more electrophilic iodine species, often referred to as I⁺, in situ. nih.gov This highly reactive electrophile then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of the 4-iodopyrazole (B32481) derivative. The reaction conditions, including the choice of oxidant and solvent, are crucial for achieving high yields and selectivity.

ReagentOxidantSolventTemperatureYieldReference
I₂Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxGood nih.gov
I₂Hydrogen PeroxideWaterNot specifiedHigh researchgate.net

Utilizing N-Iodosuccinimide (NIS) and Related Reagents

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent that is widely used for the iodination of a variety of organic substrates, including pyrazoles. researchgate.netorganic-chemistry.org The reaction is typically carried out under neutral or slightly acidic conditions and often proceeds with high regioselectivity for the C4 position of the pyrazole ring. The reactivity of NIS can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid. organic-chemistry.org NIS offers advantages in terms of ease of handling and milder reaction conditions compared to the use of molecular iodine with strong oxidants.

ReagentCatalystSolventTemperatureYieldReference
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (catalytic)Not specifiedNot specifiedExcellent organic-chemistry.org
N-Iodosuccinimide (NIS)NoneDichloromethaneRoom TemperatureHighInferred from general reactivity

Green Chemistry Approaches to Pyrazole Iodination

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated organic compounds to minimize the use and generation of hazardous substances. The iodination of pyrazoles is no exception, with several environmentally benign methods being developed.

One notable green approach involves the use of molecular iodine in combination with an oxidizing agent in an aqueous medium. acs.org A practical and eco-friendly method for the 4-iodination of pyrazoles utilizes a system of iodine and hydrogen peroxide in water. This method is highly efficient and generates water as the only byproduct, adhering to the principles of atom economy and waste minimization. acs.org

Another green iodination strategy employs potassium iodate (KIO3) as the iodinating agent in the presence of a catalytic amount of diphenyl diselenide under acidic conditions. This one-pot synthesis allows for the in situ generation of the pyrazole ring followed by direct iodination at the C-4 position. nih.gov

These green methodologies offer significant advantages over traditional iodination methods that often employ harsh reagents and organic solvents, thus providing a more sustainable route to 4-iodopyrazole derivatives.

Synthetic Routes to 1-Cyclopentyl-4-iodo-1H-pyrazole

The synthesis of this compound can be approached through several synthetic routes, primarily involving the initial formation of the 1-cyclopentyl-1H-pyrazole precursor followed by a regioselective iodination step.

The construction of the 1-cyclopentyl-1H-pyrazole core can be achieved through the classical condensation reaction between a 1,3-dicarbonyl compound or its equivalent and cyclopentylhydrazine. This method is a cornerstone in pyrazole synthesis due to its versatility and the ready availability of starting materials. mdpi.com

A general representation of this reaction is the condensation of a β-diketone with cyclopentylhydrazine, which proceeds via a cyclocondensation reaction to afford the N-substituted pyrazole. mdpi.com The choice of the 1,3-dicarbonyl substrate can be varied to introduce different substituents at other positions of the pyrazole ring if needed.

Starting Material 1Starting Material 2ProductReaction ConditionsYield
1,3-DiketoneCyclopentylhydrazine1-Cyclopentyl-1H-pyrazoleAcid or base catalysis, various solventsGood to excellent
Malondialdehyde equivalentCyclopentylhydrazine1-Cyclopentyl-1H-pyrazoleAcid catalysisModerate to good

This table presents a generalized summary of reaction conditions and yields for the synthesis of N-alkylpyrazoles, which can be adapted for 1-cyclopentyl-1H-pyrazole.

Once the 1-cyclopentyl-1H-pyrazole precursor is obtained, the next crucial step is the regioselective introduction of an iodine atom at the C-4 position. The pyrazole ring is an electron-rich aromatic system, and the C-4 position is generally the most susceptible to electrophilic substitution.

Several reagents can be employed for this transformation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for pyrazoles. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane. nih.gov

Alternatively, a combination of molecular iodine (I₂) and an oxidizing agent can be used. Ceric ammonium nitrate (CAN) is a commonly used oxidant in this context, facilitating the electrophilic iodination with high regioselectivity for the C-4 position. nih.gov

Pyrazole SubstrateIodinating AgentOxidantSolventTemperatureYield
1-Aryl-3-CF₃-1H-pyrazoleNIS-Acetic acid/TFA80 °C71%
1-Aryl-3-CF₃-1H-pyrazoleI₂CANAcetonitrileReflux81%
1-Acyl-5-hydroxy-dihydropyrazoleIClLi₂CO₃CH₂Cl₂Room Temp.95%

This table provides examples of regioselective C-4 iodination of various N-substituted pyrazoles, illustrating the reaction conditions and achievable yields. nih.govnih.gov

An alternative and elegant one-pot approach to synthesize 4-iodopyrazoles is through the electrophilic cyclization of α,β-alkynic hydrazones. acs.orgnih.gov This method involves the reaction of an α,β-alkynic aldehyde or ketone with a substituted hydrazine, in this case, cyclopentylhydrazine, to form the corresponding hydrazone intermediate.

This intermediate, when treated with molecular iodine in the presence of a base such as sodium bicarbonate, undergoes an electrophilic cyclization to directly afford the this compound. This reaction is known to proceed in good to high yields and tolerates a wide range of functional groups. acs.orgnih.gov

α,β-Alkynic CarbonylHydrazineReagentsProductYield
Propargyl aldehydeCyclopentylhydrazineI₂, NaHCO₃This compoundGood to High
Alkynic ketoneCyclopentylhydrazineI₂, NaHCO₃Substituted this compoundGood to High

This table illustrates the general conditions for the synthesis of 4-iodopyrazoles via electrophilic cyclization of α,β-alkynic hydrazones. acs.orgnih.gov

In the synthesis of complex molecules containing a pyrazole moiety, the use of protecting groups for the pyrazole nitrogen can be a crucial strategy to control regioselectivity in subsequent reactions. However, for the direct synthesis of this compound starting from cyclopentylhydrazine, the N-substituent is introduced from the outset, often obviating the need for a protecting group on the pyrazole nitrogen.

Should a synthetic route require the modification of other positions on the pyrazole ring before N-substitution, a protecting group such as the Boc (tert-butyloxycarbonyl) or trityl group can be employed. These groups can be readily introduced and subsequently removed under specific conditions, allowing for selective functionalization of the pyrazole core.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of the final product, this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the regioselective iodination step, a screening of different iodinating agents and reaction conditions is often necessary. For instance, in the iodination of N-substituted pyrazoles, factors such as the nature of the N-substituent (alkyl vs. aryl) can influence the reactivity and the optimal conditions.

A systematic study of these parameters allows for the development of a robust and efficient synthetic protocol. For example, in the iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, it was found that using 3 equivalents of ICl and 2 equivalents of Li₂CO₃ in dichloromethane at room temperature provided the highest yield of the corresponding 4-iodopyrazole. nih.gov

ParameterVariationEffect on Yield/Selectivity
Solvent Acetonitrile, Dichloromethane, Acetic AcidCan significantly affect reaction rate and solubility of reagents.
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rates but may lead to side products.
Iodinating Agent NIS, I₂/CAN, IClChoice of agent can influence reactivity and ease of work-up.
Base (if applicable) NaHCO₃, Li₂CO₃Important for neutralizing acidic byproducts and promoting the reaction.

This table outlines key parameters that can be optimized for the C-4 iodination of N-substituted pyrazoles.

By carefully selecting and optimizing these reaction conditions, the synthesis of this compound can be achieved with high efficiency and purity, making it readily available for further applications.

Catalyst Systems and Ligand Effects

The synthesis of this compound can be approached in two key stages: the iodination of pyrazole and the subsequent N-alkylation. The choice of catalyst and ligands, if any, is crucial for achieving high yield and selectivity.

Iodination of Pyrazole:

The direct iodination of pyrazole at the C4 position is typically achieved through electrophilic substitution. This reaction can often proceed without a metal catalyst, utilizing molecular iodine in the presence of an oxidizing agent. One effective method involves the use of iodine and hydrogen peroxide in an aqueous medium. In this system, hydrogen peroxide acts as a green oxidizing agent to generate the electrophilic iodine species in situ.

Another approach for the synthesis of 4-iodopyrazoles involves the use of iodine monochloride (ICl) in the presence of a base like lithium carbonate (Li₂CO₃) at room temperature. This method is effective for the simultaneous dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which are precursors to the pyrazole ring itself.

N-Alkylation of 4-iodopyrazole:

The introduction of the cyclopentyl group onto the nitrogen of 4-iodopyrazole is a nucleophilic substitution reaction. This step can be performed under various conditions, with the choice of catalyst and ligands influencing the reaction's efficiency.

Base-Catalyzed N-Alkylation: A common and straightforward method for the N-alkylation of pyrazoles is to use a base to deprotonate the pyrazole nitrogen, making it more nucleophilic. The resulting pyrazolide anion then reacts with an alkyl halide, such as cyclopentyl bromide. Common bases for this transformation include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). In many cases, particularly with reactive alkyl halides, this reaction can proceed efficiently without the need for a specific catalyst or ligand. For instance, the analogous synthesis of 1-allyl-4-iodo-1H-pyrazole is achieved by treating 4-iodopyrazole with allyl bromide in the presence of aqueous sodium hydroxide nih.gov.

Phase-Transfer Catalysis: For heterogeneous reaction mixtures, phase-transfer catalysts (PTCs) can be employed to facilitate the N-alkylation. PTCs, such as quaternary ammonium salts, help to transport the pyrazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent is present. This technique can lead to higher yields and milder reaction conditions.

Copper-Catalyzed Cross-Coupling: While more commonly applied to N-arylation, copper-catalyzed cross-coupling reactions can also be utilized for N-alkylation. These reactions often employ a copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand. The ligand, typically a phenanthroline or a diamine derivative, plays a critical role in stabilizing the copper catalyst and facilitating the coupling process. For example, the coupling of 4-iodopyrazoles with alcohols has been achieved using a CuI catalyst with 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand nih.gov. While this is a C-O coupling, similar systems can be adapted for C-N bond formation.

Acid-Catalyzed N-Alkylation: An alternative to base-mediated methods is acid-catalyzed N-alkylation. This approach utilizes electrophiles such as trichloroacetimidates in the presence of a Brønsted acid catalyst. This method provides an alternative for substrates that may be sensitive to basic conditions.

The effect of ligands is most pronounced in metal-catalyzed reactions. The ligand can influence the solubility of the catalyst, its stability, and the rate and selectivity of the reaction. The choice of ligand is often empirical and needs to be optimized for each specific substrate combination. For simple N-alkylations with alkyl halides, the use of complex catalyst-ligand systems is often unnecessary.

Table 1: Catalyst and Reagent Systems for the Synthesis of 4-Iodopyrazole and N-Alkylated Pyrazoles

Reaction Step Reagents/Catalyst Ligand Base Typical Yield Reference
Iodination I₂, H₂O₂ N/A K₂CO₃ High Patent CN104447558A
Iodination ICl N/A Li₂CO₃ Good researchgate.net
N-Alkylation Cyclopentyl Bromide N/A NaOH Good (by analogy) nih.gov
N-Alkylation Alkyl Halide Phase-Transfer Catalyst K₂CO₃ High General Knowledge
N-Alkylation Trichloroacetimidates N/A (Brønsted Acid) N/A Good to Moderate mdpi.com

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound, affecting reaction rates, yields, and selectivity.

Iodination of Pyrazole:

For the direct iodination of pyrazole, the solvent choice can significantly impact the reaction's efficiency and environmental footprint.

Water: Utilizing water as a solvent for the iodination with iodine and hydrogen peroxide presents a green and cost-effective option. The reaction is initially stirred at room temperature, followed by heating to 100-140°C to drive the reaction to completion.

Organic Solvents: Dichloromethane (CH₂Cl₂) is a common solvent for iodination reactions using reagents like iodine monochloride. These reactions are often carried out at room temperature. While effective, the use of chlorinated solvents is less desirable from an environmental perspective.

N-Alkylation of 4-iodopyrazole:

The solvent and temperature for the N-alkylation step depend on the chosen methodology.

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used for base-mediated N-alkylations. Acetone is a suitable solvent for the reaction of 4-iodopyrazole with alkyl halides in the presence of aqueous base at room temperature nih.gov. DMF and DMSO are more polar and can accelerate the reaction, often allowing for lower reaction temperatures. Systematic studies on the N-alkylation of 3-substituted pyrazoles have shown that using potassium carbonate in DMSO is highly effective.

Temperature Control: The temperature for N-alkylation is typically maintained between room temperature and moderate heating (e.g., 80-100°C). Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition of the product. For instance, the analogous N-allylation of 4-iodopyrazole proceeds efficiently at room temperature nih.gov. In contrast, some copper-catalyzed couplings may require higher temperatures, such as 130°C under microwave irradiation nih.gov. Careful temperature control is essential for optimizing the yield and purity of the final product.

The interplay between solvent and temperature is crucial. A more polar solvent may allow for a lower reaction temperature, while a less polar solvent might require more thermal energy to achieve a comparable reaction rate.

Table 2: Solvent and Temperature Conditions for Key Synthetic Steps

Reaction Step Solvent Temperature Notes Reference
Iodination Water Room Temp to 100-140°C Green and efficient method. Patent CN104447558A
Iodination Dichloromethane Room Temperature For use with ICl. researchgate.net
N-Alkylation Acetone/Water Room Temperature Suitable for base-mediated alkylation with alkyl halides. nih.gov
N-Alkylation DMF or DMSO Room Temp to 80°C Higher polarity can accelerate the reaction. General Knowledge
N-Alkylation Toluene 0°C Used for specific oxidative functionalizations. beilstein-journals.org

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Iodination of Pyrazole:

Reagent Handling and Cost: While iodine is readily available, its cost can be a factor on a large scale. The use of an inexpensive oxidant like hydrogen peroxide is advantageous. Handling large quantities of H₂O₂ requires appropriate safety precautions due to its oxidizing nature.

Heat Management: The iodination reaction, particularly the heating step, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is necessary.

Work-up and Purification: The precipitation of the product from water is a convenient isolation method. However, on an industrial scale, filtration and drying of large quantities of solid material need to be optimized for efficiency and to minimize product loss. The purity of the isolated 4-iodopyrazole is critical for the subsequent N-alkylation step.

N-Alkylation of 4-iodopyrazole:

Choice of Alkylating Agent: Cyclopentyl bromide is a suitable laboratory-scale reagent. For industrial production, its cost, availability, and handling requirements would be evaluated against other potential cyclopentylating agents.

Base Selection and Handling: The use of common bases like sodium hydroxide or potassium carbonate is generally cost-effective. However, handling large quantities of caustic or finely powdered bases requires appropriate engineering controls to ensure worker safety.

Solvent Recovery and Recycling: The use of organic solvents such as acetone or DMF on an industrial scale necessitates efficient solvent recovery and recycling systems to minimize environmental impact and reduce operational costs.

Process Safety: The N-alkylation reaction may also be exothermic. Continuous monitoring of the reaction temperature and pressure is essential. The potential for side reactions, such as the formation of isomeric products, should be assessed and controlled through optimized reaction conditions.

A gram-scale synthesis of a functionalized pyrazole has been reported, demonstrating the feasibility of producing these compounds in larger quantities beilstein-journals.org. However, a thorough process hazard analysis (PHA) and optimization of each unit operation would be required for a safe and efficient industrial-scale synthesis of this compound.

Advanced Synthetic Transformations of 1 Cyclopentyl 4 Iodo 1h Pyrazole

Cross-Coupling Reactions at the C-4 Iodine Position

The C-4 iodo substituent on the pyrazole (B372694) ring is a key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized pyrazole derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-4 position of the pyrazole ring and various aryl or vinyl boronic acids or esters. While direct studies on 1-cyclopentyl-4-iodo-1H-pyrazole are not extensively detailed, research on analogous 1-protected-4-iodopyrazoles demonstrates the feasibility and efficiency of this reaction. Typically, a palladium catalyst, such as a palladacycle precatalyst, is employed in the presence of a suitable base.

The reaction conditions are generally mild, making it compatible with a wide range of functional groups. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, indicating that even electronically modified pyrazole cores are suitable substrates rsc.org. The utility of this method extends to unprotected N-H pyrazoles, which can undergo Suzuki-Miyaura coupling under mild conditions, suggesting that the N-cyclopentyl group would be well-tolerated researchgate.net.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles
Halogenated PyrazoleCoupling PartnerCatalystBaseSolventYield
Unprotected 3-chloroindazoleAryl boronic acidPd precatalyst w/ SPhos or XPhosK₃PO₄Dioxane/H₂OGood to Excellent
4-Bromo-3,5-dinitro-1H-pyrazoleAryl boronic acidXPhos Pd G2Not SpecifiedNot SpecifiedNot Specified

The Sonogashira reaction facilitates the formation of a C-C bond between the C-4 position of the pyrazole and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Studies on various N-protected 4-iodopyrazoles have shown that this transformation is highly effective for synthesizing 4-alkynylpyrazoles organic-chemistry.org.

The reaction proceeds under mild conditions and is a cornerstone for creating extended π-conjugated systems involving the pyrazole core. The choice of the N-protecting group can influence the reaction's efficiency, but N-alkyl groups like cyclopentyl are generally robust under these conditions organic-chemistry.org. The reaction has been successfully applied to various substituted iodopyrazole derivatives, leading to high yields of the desired alkynylated products mdpi.commdpi.com.

Table 2: Conditions for Sonogashira Coupling of Iodopyrazole Derivatives
Iodopyrazole SubstrateAlkyneCatalyst SystemBaseSolventYield
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetylenePd catalyst, Cu(I) co-catalystAmine baseNot SpecifiedHigh
1-Protected-4-iodo-1H-pyrazolesVarious terminal alkynesPd catalyst, Cu(I) co-catalystNot SpecifiedNot SpecifiedNot Specified

The Heck-Mizoroki reaction enables the arylation or vinylation of the C-4 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base nih.gov. Research on 1-protected-4-iodo-1H-pyrazoles has demonstrated that this method is effective for producing 4-alkenyl-1H-pyrazoles organic-chemistry.org.

The reaction's success and product yield can be dependent on the choice of ligand for the palladium catalyst, with tri(o-tolyl)phosphine or triethyl phosphite showing good results organic-chemistry.org. The nature of the protecting group on the pyrazole nitrogen is also a critical factor, with the trityl group being particularly effective. The reaction has been shown to work with a variety of alkenes, including acrylates and styrenes, although yields can vary organic-chemistry.org.

Table 3: Heck-Mizoroki Reaction of 1-Protected 4-Iodo-1H-Pyrazoles
4-Iodopyrazole (B32481) SubstrateAlkeneCatalystLigandBaseYield
4-Iodo-1-trityl-1H-pyrazoleMethyl acrylatePd(OAc)₂P(OEt)₃Et₃N95%
4-Iodo-1-trityl-1H-pyrazoletert-Butyl acrylatePd(OAc)₂P(OEt)₃Et₃N90%
4-Iodo-1-trityl-1H-pyrazoleMethyl vinyl ketonePd(OAc)₂P(OEt)₃Et₃N85%

The direct formation of a C-O bond at the C-4 position of the pyrazole ring can be achieved through copper-catalyzed coupling reactions with various alcohols. This method provides a direct route to 4-alkoxypyrazoles, which are of significant interest in medicinal chemistry.

The optimal conditions for this transformation often involve a copper(I) iodide (CuI) catalyst, a phenanthroline-based ligand, and a base such as potassium t-butoxide, often under microwave irradiation to accelerate the reaction. This protocol has been successfully applied to a range of 4-iodopyrazoles and various alcohols, including primary, secondary, and cyclic alcohols, affording the corresponding 4-alkoxy-1H-pyrazoles in moderate to good yields.

Table 4: CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles with Alcohols
4-Iodopyrazole SubstrateAlcoholCatalyst SystemBaseConditionsYield
4-Iodo-1H-1-tritylpyrazoleAllyl alcoholCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinetBuOK130 °C, 1 h, MWModerate
N-alkenyl-4-iodo-1H-pyrazolesAllyl alcoholCuItBuOK130 °C, 1 h, MWModerate

The construction of a C-N bond at the C-4 position is another important transformation, leading to the synthesis of 4-aminopyrazole derivatives. Both palladium and copper-based catalytic systems have been investigated for this purpose.

Palladium-catalyzed Buchwald-Hartwig amination has been shown to be effective for coupling aryl- or alkylamines that lack a β-hydrogen with 4-halopyrazoles. In these cases, 4-bromo-1-tritylpyrazole was found to be a more effective substrate than its 4-iodo counterpart. For alkylamines that do possess a β-hydrogen, copper(I) iodide-mediated C-N coupling reactions with 4-iodo-1H-1-tritylpyrazole have proven to be more successful.

Table 5: C-N Coupling Reactions of 4-Halo-1H-1-tritylpyrazoles
4-Halopyrazole SubstrateAmineCatalyst SystemLigandReactionEffectiveness
4-Bromo-1-tritylpyrazoleAlkylamines (no β-hydrogen)Pd(dba)₂tBuDavePhosBuchwald-HartwigEffective
4-Iodo-1-tritylpyrazoleAlkylamines (with β-hydrogen)CuINot SpecifiedCopper-mediatedEffective

Functionalization of the Cyclopentyl Moiety

The functionalization of the N-cyclopentyl group of this compound represents a more challenging synthetic endeavor. The literature primarily focuses on the functionalization of the pyrazole ring itself through C-H activation, rather than transformations of the N-alkyl substituent researchgate.net. Current research on transition-metal-catalyzed C-H functionalization of pyrazoles targets the C-C and C-heteroatom bond formation on the pyrazole core. There is a lack of specific, documented methods in the retrieved scientific literature for the direct chemical modification of the cyclopentyl ring in this particular molecule. Future research may explore strategies such as radical-mediated reactions or directed C-H activation to functionalize this moiety.

Oxidation and Reduction Strategies

The pyrazole ring is an aromatic heterocycle, a feature that imparts significant stability and general resistance to both oxidation and reduction reactions under standard conditions. The electron-rich nature of the pyrazole system makes it susceptible to electrophilic attack rather than oxidation.

Oxidation: The pyrazole nucleus is robust and not readily oxidized. Strong oxidizing agents would likely be required to disrupt the aromatic system, often leading to complex product mixtures or degradation rather than controlled transformation. Oxidation reactions involving pyrazoles typically target substituents on the ring rather than the ring itself. For instance, C-alkylated pyrazoles can be oxidized to their corresponding carboxylic acids. slideshare.net In the context of this compound, the cyclopentyl and iodo groups are also generally stable to common oxidizing agents.

Reduction: The aromaticity of the pyrazole ring makes it resistant to catalytic hydrogenation under typical conditions. Reduction of the pyrazole core is uncommon and requires harsh conditions. However, the carbon-iodine bond is susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like zinc dust in acetic acid can lead to hydrodeiodination, replacing the iodine atom with a hydrogen atom to yield 1-cyclopentyl-1H-pyrazole. This transformation provides a pathway to remove the iodine handle after it has served its synthetic purpose.

Substitution Reactions

The carbon-iodine bond at the C-4 position is the most reactive site for substitution reactions, particularly for transition metal-catalyzed cross-coupling reactions. The high polarizability and weakness of the C-I bond make this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

These reactions provide powerful methods for introducing a wide array of functional groups onto the pyrazole core.

Reaction Type Reagents/Catalyst System Bond Formed Product Type
Suzuki-Miyaura Coupling Aryl/vinyl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-C4-Aryl/vinyl-1-cyclopentyl-1H-pyrazole
Sonogashira Coupling Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)C-C (sp)4-Alkynyl-1-cyclopentyl-1H-pyrazole
Heck Coupling Alkenes, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C-C (sp²)4-Alkenyl-1-cyclopentyl-1H-pyrazole
Buchwald-Hartwig Amination Primary/secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu) libretexts.orgwikipedia.orgC-N4-Amino-1-cyclopentyl-1H-pyrazole
Ullmann/Goldberg Condensation Alcohols, phenols, amines, thiols, Cu catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃, t-BuOK) europub.co.uknih.govwikipedia.orgC-O, C-N, C-S4-Alkoxy/Aryloxy/Amino/Thio-1-cyclopentyl-1H-pyrazoles

Copper-catalyzed Ullmann-type reactions are particularly effective for forming C-O and C-N bonds. For example, the direct 4-alkoxylation of 4-iodopyrazoles with various alcohols can be achieved using a CuI catalyst system. nih.gov Similarly, the Buchwald-Hartwig amination offers a palladium-catalyzed route to a wide range of N-substituted pyrazoles from aryl halides. libretexts.orgresearchgate.netresearchgate.net

Modifications of the Pyrazole Ring at Other Positions (C-3, C-5, N-1)

Electrophilic Aromatic Substitution (other than iodination)

The pyrazole ring is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution (EAS). slideshare.netrrbdavc.org The regioselectivity of these reactions is well-established, with the C-4 position being the most nucleophilic and therefore the primary site of attack. researchgate.netnih.govnih.gov In this compound, this position is already functionalized.

The presence of the iodine atom at the C-4 position deactivates the ring towards further electrophilic substitution. Consequently, forcing conditions are typically required to introduce other electrophiles, such as nitro (-NO₂) or sulfonyl (-SO₃H) groups, at the C-3 or C-5 positions. Reactions like nitration or Friedel-Crafts acylation on a 4-iodopyrazole substrate are challenging and may result in low yields or require specific catalytic systems. guidechem.comwikipedia.org For example, the nitration of 4-iodopyrazole with fuming nitric acid has been used to synthesize 4-nitropyrazole, which involves substitution of the iodine atom rather than addition to another position on the ring. guidechem.comnih.gov

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally an unfavorable process. tandfonline.com The electron-rich nature of the pyrazole heterocycle makes it inherently non-receptive to attack by nucleophiles. tandfonline.com Such reactions are typically only feasible when the pyrazole ring is activated by the presence of one or more potent electron-withdrawing groups, such as a nitro (-NO₂) or formyl (-CHO) group, which can stabilize the negative charge of the Meisenheimer intermediate. tandfonline.com

In this compound, neither the N-cyclopentyl group nor the C-4 iodo substituent provides the necessary electronic activation for a nucleophile to attack the C-3 or C-5 positions. Therefore, direct SNAr reactions at these positions are not a viable synthetic strategy for this specific compound. tandfonline.comencyclopedia.pub

Derivatization of Aldehyde and Carboxylic Acid Forms

The iodo group at the C-4 position serves as a synthetic handle for the introduction of other functional groups, notably an aldehyde or a carboxylic acid. These derivatives are valuable intermediates for further transformations. nih.govresearchgate.net

Synthesis of Aldehyde and Carboxylic Acid Intermediates:

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde: This can be synthesized from this compound via a metal-halogen exchange reaction. Treatment with an organolithium reagent (e.g., n-BuLi) or through a Grignard reagent formation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) yields the desired aldehyde. arkat-usa.org

1-Cyclopentyl-1H-pyrazole-4-carboxylic acid: This can be prepared either by oxidation of the corresponding aldehyde, for instance with potassium permanganate (KMnO₄) semanticscholar.org, or by quenching the lithiated pyrazole intermediate with carbon dioxide (CO₂).

These functionalized pyrazoles can undergo a variety of subsequent reactions as detailed in the table below.

Starting Material Reaction Type Reagents Product
Pyrazole-4-carbaldehydeOxidation KMnO₄, CrO₃Pyrazole-4-carboxylic acid semanticscholar.org
Pyrazole-4-carbaldehydeReduction NaBH₄, LiAlH₄(1-Cyclopentyl-1H-pyrazol-4-yl)methanol
Pyrazole-4-carbaldehydeWittig Reaction Phosphonium ylides4-Alkenyl-pyrazole derivatives
Pyrazole-4-carbaldehydeCondensation Amines, hydrazines, active methylene (B1212753) compoundsImines, hydrazones, vinyl pyrazoles nih.govhilarispublisher.com
Pyrazole-4-carboxylic acidEsterification Alcohol, Acid catalystPyrazole-4-carboxylate esters semanticscholar.org
Pyrazole-4-carboxylic acidAmide Coupling Amine, Coupling agent (e.g., DCC, HATU)Pyrazole-4-carboxamides
Pyrazole-4-carboxylic acidAcid Chloride Formation SOCl₂, (COCl)₂Pyrazole-4-carbonyl chloride

Synthesis of Fused Heterocyclic Systems Involving the Pyrazole Core

The functionalized derivatives of this compound are key precursors for the construction of fused bicyclic and polycyclic heterocyclic systems. These annulation strategies significantly expand the molecular complexity and are crucial in medicinal chemistry.

From Pyrazole-4-carbaldehydes: The aldehyde functionality is a versatile starting point for building adjacent rings. For example, condensation of a 5-amino-pyrazole-4-carbaldehyde with various reagents can lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines. semanticscholar.org Similarly, reaction with hydrazines can yield pyrazolo[3,4-d]pyridazines. semanticscholar.org

From Pyrazole-4-carboxylic Acids: The carboxylic acid and its derivatives (esters, acid chlorides) can also participate in cyclization reactions. For instance, a pyrazole-4-carboxylic acid with a suitably placed amino group on a substituent can undergo intramolecular amide formation to create a fused lactam.

Intramolecular Cyclization: An alternative strategy involves introducing a reactive side chain onto the pyrazole, often via one of the cross-coupling reactions mentioned previously, and then inducing an intramolecular cyclization. An iodine-mediated intramolecular electrophilic cyclization of allylamines has been reported as a route to synthesize pyrazolo[4,3-b]pyridines. organic-chemistry.org This involves constructing a side chain that can attack another position on the pyrazole ring to form the new fused ring.

The table below summarizes some of the fused heterocyclic systems that can be synthesized from pyrazole precursors.

Precursor Reaction Partner / Condition Fused System
5-Amino-pyrazole-4-carbaldehydeKetones (e.g., propiophenone)Pyrazolo[3,4-b]pyridine semanticscholar.org
Pyrazole-4-carbaldehydeHydrazine or substituted hydrazinesPyrazolo[3,4-d]pyridazine semanticscholar.org
5-Amino-pyrazole-4-carbaldehydeN-benzyl-4-piperidonePyrazolo[3,4-b] europub.co.uktandfonline.comnaphthyridine semanticscholar.org
5-(Pyrrolidin-1-yl)-pyrazole-4-carbaldehydeActive methylene nitriles / ZnCl₂Pyrazolo[3,4-e]indolizine semanticscholar.org
Substituted allylamine pyrazoleMolecular Iodine (I₂)Pyrazolo[4,3-b]pyridine organic-chemistry.org

Mechanistic Investigations of Reactions Involving 1 Cyclopentyl 4 Iodo 1h Pyrazole

Proposed Reaction Mechanisms for Iodination

The introduction of an iodine atom at the C4 position of a 1-substituted pyrazole (B372694) is a key step in the synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole. The mechanism of this electrophilic substitution reaction can vary depending on the reagents and conditions employed.

One common method for the iodination of pyrazoles involves the use of elemental iodine (I₂) in the presence of an oxidizing agent, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov The proposed mechanism for this CAN-mediated iodination is initiated by the oxidation of iodine to a more electrophilic species.

A plausible reaction pathway is as follows:

Activation of Iodine: Ceric ammonium nitrate acts as a one-electron oxidant, potentially generating a highly electrophilic iodine species.

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic iodine species. The C4 position is generally favored for electrophilic substitution in 1-substituted pyrazoles due to the directing effects of the nitrogen atoms.

Rearomatization: The resulting intermediate, a Wheland-type complex, loses a proton from the C4 position to restore the aromaticity of the pyrazole ring, yielding the 4-iodopyrazole (B32481) product.

Alternatively, direct iodination can be achieved using iodine and a base. The kinetics and mechanism of iodination of pyrazole itself have been studied, revealing that the reaction rate is dependent on the pH and the concentration of iodide ions. acs.org For N-substituted pyrazoles like 1-cyclopentyl-1H-pyrazole, the reaction is generally more straightforward as the complication of the tautomeric equilibrium of the unsubstituted pyrazole is absent.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. researchgate.net The mechanism with NIS is believed to proceed through the generation of an iodonium (B1229267) ion (I+) or a related electrophilic iodine species, which is then attacked by the pyrazole ring at the C4 position.

Iodination Method Reagents Proposed Electrophile Key Features
CAN-mediatedI₂, Ceric Ammonium Nitrate (CAN)Oxidized Iodine SpeciesMild conditions, high regioselectivity for C4. nih.gov
Direct IodinationI₂, BaseI₂Reaction kinetics are pH-dependent. acs.org
NIS IodinationN-Iodosuccinimide (NIS)Iodonium ion (I+) or related speciesOften used for its mildness and ease of handling. researchgate.net

Mechanistic Studies of Cross-Coupling Reactions

The carbon-iodine bond in this compound is a versatile handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. The most common of these are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with an organoboron reagent. The catalytic cycle is generally understood to involve three main steps: organic-chemistry.orglibretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the iodide. This step requires activation of the boronic acid with a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Studies on the Suzuki-Miyaura coupling of halogenated aminopyrazoles have shown that iodopyrazoles can be more prone to a dehalogenation side reaction compared to their bromo and chloro counterparts. acs.org

Heck Coupling: In the Heck reaction, this compound would be coupled with an alkene. The mechanism follows a similar pattern: byjus.comwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com

Oxidative Addition: A Pd(0) species inserts into the C-I bond.

Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond in the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates H-I (which is neutralized by the base) to regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction couples the iodopyrazole with a terminal alkyne. The mechanism is thought to involve both palladium and copper catalysts, although copper-free versions exist. A plausible cycle includes:

Oxidative Addition: Pd(0) adds to the C-I bond of the pyrazole.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne, copper(I) iodide, and a base, transfers the alkynyl group to the palladium(II) center.

Reductive Elimination: The desired alkynylated pyrazole is formed, and the Pd(0) catalyst is regenerated.

Computational Chemistry for Reaction Pathway Elucidation

Computational methods have become indispensable for gaining deeper insights into reaction mechanisms that are often difficult to probe experimentally. eurasianjournals.com

DFT is a powerful quantum mechanical method used to study the electronic structure of molecules. chemrxiv.orgresearchgate.netnih.gov For reactions involving this compound, DFT calculations can be employed to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies for different reaction pathways, thereby predicting the most likely mechanism. researchgate.net

Analyze the electronic properties of the molecule, such as charge distributions and frontier molecular orbitals (HOMO and LUMO), to understand its reactivity. researchgate.net

For instance, DFT studies on related pyrazole systems have been used to investigate the geometries of palladium complexes and to support experimentally observed spectroscopic data. researchgate.net

MD simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.govnih.gov In the context of this compound, MD simulations could be used to:

Explore the conformational flexibility of the cyclopentyl ring and its influence on the reactivity of the pyrazole core.

Simulate the interaction of the molecule with solvent molecules, which can play a crucial role in reaction kinetics.

Investigate the stability of reaction intermediates in a condensed phase.

Studies on other pyrazole derivatives have utilized MD simulations to understand the stability of ligand-protein complexes, which, while not directly related to reaction mechanisms, demonstrates the applicability of the technique to pyrazole-containing systems. nih.govnih.gov

NCI analysis is a computational tool used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. nih.govnih.govresearchgate.net For this compound, NCI analysis could reveal:

The nature of intermolecular interactions in the solid state or in solution.

The role of weak interactions in stabilizing transition states, for example, in the coordination of the pyrazole to a metal catalyst.

The presence and nature of halogen bonding involving the iodine atom at the C4 position, which could influence its reactivity in certain reactions.

NBO analysis provides a chemically intuitive picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. acs.orgwikipedia.orgresearchgate.netwisc.edu For this compound, NBO analysis can be used to:

Quantify the delocalization of electron density from lone pairs into antibonding orbitals, which is a measure of hyperconjugative interactions.

Analyze the charge distribution and the nature of the C-I bond (e.g., its polarity).

Investigate donor-acceptor interactions between the pyrazole and other molecules, such as a catalyst, providing insight into the initial steps of a reaction. researchgate.net

NBO analysis of five-membered heteroaromatic compounds has shown that the extent of electron delocalization is a key factor in their aromaticity and reactivity. acs.org

Symmetry-Adapted Perturbation Theory (SAPT) Analysis

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method used to directly calculate the non-covalent interaction energy between two molecules. Unlike supermolecular approaches, which determine the interaction energy by subtracting the energies of the isolated monomers from the total energy of the dimer, SAPT computes the interaction energy as a perturbation, thereby avoiding the issue of basis set superposition error (BSSE) in a natural way. wikipedia.org A key advantage of SAPT is its ability to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. wikipedia.orgpsicode.org This decomposition provides deep insights into the nature of the intermolecular forces at play.

The SAPT formalism expands the interaction energy in a perturbation series. The simplest level, SAPT0, is based on Hartree-Fock descriptions of the monomers and provides a foundational understanding of the interaction. wikipedia.org Higher levels of theory, such as SAPT2, SAPT2+, SAPT2+(3), and SAPT2+3, systematically incorporate electron correlation effects to achieve greater accuracy, often approaching the "gold standard" of CCSD(T) calculations. researchgate.netnih.gov

While specific SAPT analysis on this compound is not available in the current literature, the methodology can be applied to understand its interaction with other molecules, such as substrates, reagents, or solvent molecules, in a reaction. Such an analysis would involve defining a dimer system, for instance, between this compound and a reaction partner. The interaction energy between these two molecules would then be calculated and decomposed.

Hypothetical SAPT Analysis Data

A hypothetical SAPT0 analysis of the interaction between this compound and a generic aromatic molecule could yield the results presented in the interactive table below. This data is illustrative of the insights that a SAPT calculation would provide.

Interactive Table: Hypothetical SAPT0 Energy Components for the Interaction of this compound with Benzene

Interaction Energy ComponentEnergy (kcal/mol)Percentage of Total Attractive Interaction
Electrostatics (E_elec)-2.535.7%
Exchange (E_exch)4.0(Repulsive)
Induction (E_ind)-1.521.4%
Dispersion (E_disp)-3.042.9%
Total SAPT0 Energy -3.0

Note: This data is hypothetical and for illustrative purposes only.

Interpretation of SAPT Components in the Context of this compound:

Electrostatics (E_elec): This term describes the classical Coulombic interaction between the static charge distributions of the two molecules. wikipedia.org For this compound, the presence of the electronegative iodine and nitrogen atoms creates a non-uniform charge distribution, leading to a significant molecular dipole moment. The interaction of this dipole with the quadrupole moment of an aromatic ring or the dipole of a polar molecule would be captured in this term. A prominent feature would be the potential for halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on the partner molecule.

Exchange (E_exch): Also known as Pauli repulsion, this is a purely quantum mechanical effect arising from the requirement that the wavefunction of the combined system be antisymmetric with respect to the exchange of electrons. wikipedia.org It is a strongly repulsive term at short intermolecular distances and is responsible for the steric hindrance between molecules.

Induction (E_ind): This component accounts for the polarization of one molecule by the electric field of the other. wikipedia.org It captures the stabilization that occurs as the electron clouds of the interacting molecules distort to lower the energy of the system. The polarizability of the large iodine atom in this compound would likely make a significant contribution to the induction energy.

By examining the relative magnitudes of these components, researchers can elucidate the primary driving forces for molecular recognition and the initial steps of a chemical reaction. For example, a large electrostatic and induction contribution in a specific orientation would provide strong evidence for a directed interaction, such as halogen bonding, guiding the approach of a reactant to the iodine atom of this compound.

Spectroscopic Characterization in Research of 1 Cyclopentyl 4 Iodo 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Cyclopentyl-4-iodo-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR studies, along with two-dimensional (2D) techniques, offers a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the cyclopentyl group.

The pyrazole ring has two protons, H-3 and H-5. Due to the anisotropic effect of the pyrazole ring and the influence of the iodine atom at the C-4 position, these protons will appear as distinct singlets in the aromatic region of the spectrum. Typically, for 4-halopyrazoles, these signals are found between δ 7.0 and 8.0 ppm. semanticscholar.org

The cyclopentyl group protons will present more complex signals. The methine proton (CH) attached to the nitrogen atom of the pyrazole ring is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining eight methylene protons (CH₂) of the cyclopentyl ring will likely appear as a series of overlapping multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 2.5 ppm.

A summary of predicted ¹H NMR chemical shifts is presented in the table below.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3 (pyrazole)~7.5Singlet
H-5 (pyrazole)~7.6Singlet
CH (cyclopentyl, N-CH)~4.5Multiplet
CH₂ (cyclopentyl)~1.6 - 2.2Multiplet
Predicted data based on general pyrazole chemical shift ranges and NMR prediction tools. nmrdb.orgnmrdb.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum will show distinct signals for each of the eight carbon atoms.

The pyrazole ring carbons (C-3, C-4, and C-5) will have characteristic chemical shifts. The carbon atom bearing the iodine (C-4) is expected to have a significantly shifted signal, typically to a lower field (higher ppm value) compared to an unsubstituted pyrazole, due to the heavy atom effect of iodine. The C-3 and C-5 carbons will appear in the typical aromatic region for pyrazoles.

The cyclopentyl group will show three distinct signals: one for the methine carbon (N-CH) and two for the methylene carbons (CH₂), as the two pairs of methylene carbons are chemically non-equivalent due to their proximity to the pyrazole ring.

Theoretical chemical shift calculations using Density Functional Theory (DFT) can be a powerful tool to complement experimental data and aid in the precise assignment of each carbon signal. researchgate.net

A table of predicted ¹³C NMR chemical shifts is provided below.

CarbonPredicted Chemical Shift (ppm)
C-3 (pyrazole)~139
C-4 (pyrazole)~95
C-5 (pyrazole)~129
N-CH (cyclopentyl)~60
CH₂ (cyclopentyl, adjacent to N-CH)~33
CH₂ (cyclopentyl)~24
Predicted data based on general pyrazole chemical shift ranges and NMR prediction tools. nmrdb.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. For this compound, two distinct ¹⁵N signals are expected, one for each nitrogen atom (N-1 and N-2).

The chemical shifts of the pyrazole nitrogens are sensitive to the substituents on the ring. psu.edu The N-1 atom, being directly attached to the cyclopentyl group, will have a different chemical environment compared to the N-2 atom. The study of ¹⁵N chemical shifts can provide valuable insights into the electronic distribution within the pyrazole ring and the nature of the N-C bond. In some cases, ¹⁵N NMR can be used to study tautomerism in pyrazole derivatives, although this is not applicable to N-substituted pyrazoles like the title compound. psu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methine proton of the cyclopentyl group and its adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the cyclopentyl group and the pyrazole ring, for example, by showing a correlation between the N-CH proton of the cyclopentyl group and the C-5 carbon of the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, and C-N bonds.

C-H stretching: Aromatic C-H stretching vibrations from the pyrazole ring are expected to appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl group will be observed in the range of 3000-2850 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazole ring typically appear in the region of 1600-1400 cm⁻¹.

C-I stretching: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

A study using DFT calculations on 4-iodopyrazole (B32481) could provide theoretical vibrational frequencies to aid in the assignment of the experimental IR spectrum. researchgate.net

A summary of expected IR absorption bands is presented in the table below.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=C / C=N Stretch (pyrazole ring)1600 - 1400
C-I Stretch< 600
Data based on general IR correlation tables and theoretical studies on related compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring.

The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the iodo group and the cyclopentyl group will affect the energy levels of the molecular orbitals involved in the electronic transitions. Time-dependent density functional theory (TD-DFT) calculations can be employed to predict the UV-Vis spectrum and help in the assignment of the observed electronic transitions. mdpi.comrsc.org For pyrazole itself, the π → π* transition is typically observed around 210 nm. The substitution pattern of this compound is expected to cause a shift in this absorption.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. In the study of this compound, mass spectrometry is crucial for confirming its identity and investigating its fragmentation pathways.

While specific experimental mass spectra for this compound are not widely published, predicted data serves as a valuable reference. The predicted monoisotopic mass of this compound (C₈H₁₁IN₂) is 261.9967 Da. High-resolution mass spectrometry would be expected to yield a molecular ion peak ([M]⁺) very close to this value.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, dictated by the stability of the resulting fragments. Common fragmentation patterns for organic molecules involve the cleavage of the weakest bonds and the formation of stable carbocations or radicals. chemguide.co.uk

One expected fragmentation is the loss of the cyclopentyl group. The cyclopentyl cation ([C₅H₉]⁺) has a mass of 69 Da, and its corresponding peak would be anticipated in the mass spectrum. Another significant fragmentation pathway could involve the loss of an iodine atom (I•), which has a mass of 127 Da. This would result in a fragment ion peak at m/z 135, corresponding to the [1-Cyclopentyl-1H-pyrazol-4-yl]⁺ cation.

The fragmentation of the pyrazole ring itself is also possible, though it is an aromatic system and thus relatively stable. Cleavage of the N-N bond or fragmentation of the ring can lead to a variety of smaller charged fragments. The fragmentation pattern of the cyclopentane (B165970) ring often involves the loss of ethene (C₂H₄, 28 Da), leading to a characteristic peak at m/z 42 for the [C₃H₆]⁺ fragment. docbrown.info

In a study of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate, a related compound, the mass spectrum showed a prominent peak corresponding to the loss of the Boc group (tert-butoxycarbonyl), indicating that cleavage at the nitrogen atom is a favorable fragmentation pathway. researchgate.net This supports the likelihood of the loss of the cyclopentyl group in this compound.

Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺263.00398
[M+Na]⁺284.98592
[M-H]⁻260.98942
[M+NH₄]⁺280.03052
[M+K]⁺300.95986

Data sourced from PubChem.

Raman Spectroscopy

The Raman spectrum of this compound would be dominated by vibrations of the pyrazole ring, the cyclopentyl group, and the C-I bond.

Expected Raman Active Modes:

Pyrazole Ring Vibrations: The pyrazole ring has several characteristic vibrational modes. The C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The ring breathing mode, a symmetric expansion and contraction of the entire ring, typically gives a strong Raman signal. For pyrazole itself, this is observed around 1400 cm⁻¹.

Cyclopentyl Group Vibrations: The cyclopentyl group will exhibit C-H stretching vibrations above 2800 cm⁻¹. The CH₂ scissoring and twisting modes will appear in the 1400-1470 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively. The C-C stretching vibrations of the cyclopentyl ring will also be present.

C-I Stretching Vibration: The stretching vibration of the carbon-iodine bond is expected to appear at a low frequency, typically in the range of 480-610 cm⁻¹. This peak would be a key indicator of the iodo-substitution on the pyrazole ring.

N-N Stretching Vibration: The N-N stretching vibration in pyrazoles can be Raman active and is expected in the 1000-1200 cm⁻¹ region.

The substitution pattern on the pyrazole ring will influence the exact frequencies and intensities of these vibrational modes. The bulky cyclopentyl group at the N1 position and the heavy iodine atom at the C4 position will perturb the electronic distribution and geometry of the pyrazole ring, leading to shifts in the vibrational frequencies compared to unsubstituted pyrazole.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported in the searched literature, analysis of related pyrazole derivatives provides valuable insights into the likely structural features.

Studies on various substituted pyrazoles have shown that the pyrazole ring is typically planar. nih.govnih.gov It is expected that the five-membered ring of this compound would also be essentially planar. The cyclopentyl group, however, is not planar and will adopt a puckered conformation, likely an envelope or twist form, to minimize steric strain.

The orientation of the cyclopentyl group relative to the pyrazole ring is of interest. The dihedral angle between the mean plane of the pyrazole ring and the plane of the attached cyclopentyl carbon atoms will be a key structural parameter. In the absence of significant steric hindrance, this angle may be close to perpendicular.

Intermolecular interactions in the solid state play a crucial role in determining the crystal packing. While this compound does not have classical hydrogen bond donors, weak C-H···N or C-H···I hydrogen bonds may be present, influencing the crystal lattice. Halogen bonding, an interaction involving the electrophilic region of the iodine atom, is also a possibility and could direct the packing of the molecules in the crystal.

For comparison, the crystal structure of 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine, a derivative containing a 4-iodopyrazole moiety, revealed a dihedral angle of 6.30(16)° between the pyrazole and pyrimidine (B1678525) rings, indicating a relatively coplanar arrangement. The crystal packing was influenced by weak C-H···O interactions. This highlights the importance of even weak intermolecular forces in the solid-state structures of such compounds.

Applications and Advanced Research Directions

Building Block in the Synthesis of Complex Molecules

The utility of 1-Cyclopentyl-4-iodo-1H-pyrazole as a foundational component stems from the reactivity of the carbon-iodine bond on the pyrazole (B372694) ring. This feature allows for its elaboration into a wide array of more complex structures, making it a valuable starting material in multi-step synthesis.

The pyrazole nucleus is a cornerstone in the synthesis of many important compounds, and methods to introduce a variety of substituents are of great interest to chemists. nih.gov The presence of an iodine atom at the 4-position of the pyrazole ring, as in this compound, is particularly advantageous for creating highly substituted derivatives. nih.govglobalresearchonline.net This position is typically where electrophilic substitution occurs on a pyrazole ring. nih.gov

The carbon-iodine bond is amenable to numerous palladium-catalyzed cross-coupling reactions. arkat-usa.org This allows for the introduction of diverse functional groups that would be difficult to install otherwise. For instance, reactions like the Suzuki coupling can be used to form new carbon-carbon bonds with aryl or vinyl boronic acids, while the Sonogashira coupling enables the introduction of alkyne moieties. arkat-usa.orgpharmablock.comresearchgate.netumich.edu The versatility of these reactions provides a robust platform for generating a library of pyrazole derivatives with varied substituents at the C4 position, each built upon the constant 1-cyclopentyl-1H-pyrazole core.

Coupling ReactionReagent TypeBond Formed
Suzuki Coupling Organoboron compoundsC-C
Sonogashira Coupling Terminal alkynesC-C (alkyne)
Heck Coupling AlkenesC-C (alkenyl)
Buchwald-Hartwig Amination AminesC-N
Stille Coupling Organotin compoundsC-C

This table illustrates some of the key cross-coupling reactions applicable to this compound for creating substituted derivatives.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity. globalresearchonline.netresearchgate.netnih.gov Consequently, this compound serves as a key precursor for the synthesis of new bioactive compounds. The process often involves using the iodo-group as a strategic attachment point for other molecular fragments that are crucial for biological function. arkat-usa.org

A prominent example of a related starting material is 4-iodo-1H-pyrazole, which is a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. pharmablock.comchemimpex.com In this synthesis, the iodo-pyrazole is first coupled to another part of the molecule. This highlights a general strategy where the iodo-substituted pyrazole acts as a foundational block, onto which the remainder of the target bioactive molecule is constructed. The cyclopentyl group in this compound would be retained in the final product, potentially influencing properties like solubility, metabolic stability, or target binding.

In the field of drug discovery, the systematic synthesis of analogs is a critical process for optimizing the properties of a lead compound. arkat-usa.org this compound is an ideal starting material for this purpose. By keeping the 1-cyclopentylpyrazole (B2834198) core constant, chemists can employ the reactivity of the iodo-group to introduce a wide variety of different substituents at the 4-position. nih.gov

This approach allows for the exploration of the structure-activity relationship (SAR), where changes in the chemical structure are correlated with changes in biological activity. mdpi.com For example, a series of analogs could be created by reacting this compound with dozens of different boronic acids via Suzuki coupling. The resulting library of compounds can then be screened to identify which substituents at the C4 position lead to improved potency, selectivity, or pharmacokinetic properties. This modular approach, enabled by the iodo-pyrazole intermediate, accelerates the discovery of new drug candidates. nih.gov

Role in Medicinal Chemistry Research

The pyrazole ring is a prominent heterocyclic scaffold that is integral to the structure of numerous therapeutic agents. nih.govnih.gov Its unique chemical properties, including its ability to participate in hydrogen bonding as both a donor and an acceptor, make it a highly valuable component in the design of new drugs. pharmablock.com

Compounds containing the pyrazole moiety have demonstrated an exceptionally broad range of pharmacological activities. nih.govglobalresearchonline.net This versatility has made the pyrazole ring a focus of intense research in medicinal chemistry. nih.gov Derivatives have been developed as anti-inflammatory, anticancer, antimicrobial, analgesic, antidepressant, and anticonvulsant agents. nih.govglobalresearchonline.netresearchgate.netmdpi.com

The specific biological activity is determined by the nature and position of the substituents on the pyrazole ring. mdpi.com The this compound scaffold provides a platform for accessing this chemical diversity. The cyclopentyl group can influence the molecule's lipophilicity and how it fits into a biological target, while the 4-position offers a site for modification to tune the pharmacological profile. nih.gov

Pharmacological ActivityExample Drug/Compound Class
Anti-inflammatory Celecoxib, Lonazolac
Anticancer Crizotinib, Ruxolitinib, Erdafitinib
Antipsychotic CDPPB
Anti-obesity Rimonabant
Analgesic Difenamizole

This table lists examples of drugs and the diverse pharmacological activities associated with the pyrazole scaffold. nih.govmdpi.com

The established success of pyrazole-based drugs has spurred the continued development of new potential therapeutic agents based on this scaffold. nih.govresearchgate.net The compound this compound is a valuable intermediate in this endeavor, serving as a starting point for novel molecules designed to interact with specific biological targets like protein kinases, which are often implicated in diseases such as cancer. nih.gov

Research has led to the discovery of pyrazole derivatives that act as potent and selective inhibitors of various enzymes and receptors. nih.govmdpi.com For example, many kinase inhibitors feature a pyrazole core that mimics the adenine (B156593) part of ATP, allowing them to bind to the enzyme's active site. nih.gov The synthesis of new derivatives from starting materials like this compound allows researchers to create novel intellectual property and develop next-generation therapeutic agents with potentially improved efficacy and safety profiles. pharmablock.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, these studies have been crucial in optimizing their therapeutic potential. The pyrazole ring itself is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and versatile biological activity. mdpi.combohrium.com

Key findings from SAR studies on pyrazole compounds include:

N1-Position Substitution : The substituent at the N1 position of the pyrazole ring, such as the cyclopentyl group in this compound, plays a significant role in determining the compound's properties. The cyclopentyl group can increase the molecule's lipophilicity (fat-solubility), which may improve its ability to cross biological membranes like the blood-brain barrier. Furthermore, bulky groups at this position can introduce steric effects, potentially blocking metabolic degradation and enhancing the compound's stability and duration of action.

C4-Position Substitution : The C4 position is critical for modulating activity. The presence of a halogen, like the iodine atom in this compound, is a key feature. In studies of pyrazole derivatives as cannabinoid receptor antagonists, an iodinated phenyl group at a related position was found to be crucial for high potency. nih.govacs.org This highlights the importance of the iodo-substituent for specific biological interactions.

Other Ring Positions (C3 and C5) : Modifications at the C3 and C5 positions are widely explored to fine-tune the inhibitory activity and selectivity of pyrazole-based compounds. nih.gov For instance, in the development of meprin inhibitors, aryl moieties at these positions were found to target specific pockets in the enzyme. nih.gov The strategic placement of different functional groups allows for the optimization of interactions with biological targets. nih.govacs.org

Inhibitor Design and Development (e.g., JAK inhibitors, protein kinase inhibitors)

The pyrazole scaffold is a cornerstone in the design of various enzyme inhibitors, particularly for a class of enzymes known as protein kinases. nih.govnih.gov Overexpression or altered activation of protein kinases is linked to numerous diseases, including cancer and inflammatory disorders, making them a major target for drug development. mdpi.combohrium.com

Janus Kinase (JAK) Inhibitors: The JAK/STAT signaling pathway is central to cytokine signaling, which regulates immune responses and cell growth. nih.gov Abnormalities in this pathway are implicated in cancers, autoimmune diseases, and inflammation. nih.govnih.gov Pyrazole derivatives have been successfully developed as potent JAK inhibitors. nih.gov

Ruxolitinib : A prominent example is Ruxolitinib, which contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. It is a selective inhibitor of JAK1 and JAK2. mdpi.com

Mechanism of Action : Docking studies show that pyrazole-based inhibitors often act as "type I" inhibitors, binding to the ATP-binding pocket of the kinase. mdpi.com The pyrazole core can form crucial hydrogen bonds with the hinge region of the enzyme, a key interaction for potent inhibition. acs.org

Selectivity : By modifying the substituents on the pyrazole ring, researchers can achieve selectivity for different JAK family members (JAK1, JAK2, JAK3, TYK2). acs.org For example, selective JAK1 inhibitors are sought after for treating immune-inflammatory diseases, as they may reduce the hematological side effects associated with JAK2 inhibition. acs.org

General Protein Kinase Inhibitors: The utility of the pyrazole core extends beyond JAKs to a wide array of other protein kinases. nih.govbenthamdirect.com Out of 74 small molecule protein kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, demonstrating the scaffold's importance. mdpi.combohrium.com These inhibitors target kinases involved in various cancers and inflammatory conditions. nih.govbenthamdirect.com

Compound/ClassTarget Kinase(s)Therapeutic AreaReference
RuxolitinibJAK1, JAK2Myelofibrosis (Cancer) mdpi.com
Compound 3f (4-amino-(1H)-pyrazole derivative)JAK1, JAK2, JAK3Cancer (Preclinical) nih.gov
CrizotinibALK, MET, ROS1Lung Cancer mdpi.combohrium.com
EncorafenibBRAFMelanoma (Cancer) mdpi.combohrium.com
Fused Pyrazole DerivativesJAK1, JAK2, JAK3Atopic Dermatitis, Psoriasis bioworld.com

Applications in Materials Science

The applications of pyrazole derivatives, including intermediates like this compound, extend into the realm of materials science. chemimpex.com The unique electronic and structural properties of the pyrazole ring make it a valuable component in the creation of advanced materials.

Development of Novel Materials (e.g., polymers, coatings)

Pyrazole compounds are explored for their potential in creating new polymers and coatings with enhanced properties. chemimpex.com Their incorporation into polymer chains can improve thermal and mechanical stability. Furthermore, pyrazole derivatives have found use in more specialized applications:

Dye Molecules : Due to their UV-active nature, certain pyrazole derivatives have been investigated for use as dye molecules. researchgate.net

Nanofibers : In a notable advancement, pyrazole-isothiazole derivatives have been successfully electrospun to create solid, continuous micro- and nanofibers without the need for a supporting polymer matrix. rsc.org The ability of these small molecules to self-assemble into fibers is attributed to the pyrazole scaffold's capacity to form hydrogen bonds and engage in π-stacking interactions, which are crucial for the assembly process. rsc.org

Potential in Agrochemical Research

The pyrazole scaffold is a mainstay in the agrochemical industry, forming the basis of numerous commercial pesticides. royal-chem.comglobalresearchonline.net Their effectiveness in crop protection has made them a focus of ongoing research and development.

Formulation of Herbicides and Fungicides

Herbicides: Many pyrazole-based herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov This enzyme is vital for pigment synthesis in plants; its inhibition leads to a characteristic bleaching of weeds, ultimately causing their death. nih.gov

Topramezone : A commercial pyrazole-based HPPD inhibitor used for post-emergence control of annual weeds in corn. acs.org

Research Findings : Studies have shown that pyrazole derivatives containing a benzoyl scaffold exhibit excellent herbicidal activity against various weeds while demonstrating good crop selectivity and safety for crops like maize and wheat. nih.govnih.gov

Compound ClassMechanism of ActionTarget WeedsReference
Pyrazole Aromatic KetonesHPPD InhibitionChenopodium serotinum, Stellaria media nih.gov
4-Benzoyl-pyrazole derivativesHPPD InhibitionBroadleaf and some grass weeds nih.govacs.org

Fungicides: Pyrazole derivatives are a significant class of fungicides, with many commercial products used to protect a wide range of crops, fruits, and vegetables. nih.gov

Mechanism of Action : A common mode of action is the inhibition of mitochondrial respiration, specifically by blocking succinate (B1194679) dehydrogenase (SDH), an enzyme crucial for energy production in fungi. nih.govacs.org These are known as SDHI fungicides.

Commercial Examples : Pyraclostrobin and Fluxapyroxad are widely used commercial fungicides built upon a pyrazole core. nih.govacs.org

Research Findings : Research continues to produce novel pyrazole carboxamides that show high efficacy against pathogenic fungi like Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold). acs.orgtandfonline.com The specific groups attached to the pyrazole ring significantly influence the spectrum and potency of the fungicidal activity. tandfonline.com

Compound/ClassMechanism of ActionTarget FungiReference
PyraclostrobinRespiration Inhibition (QoI)Broad spectrum, including apple scab royal-chem.comnih.gov
FluxapyroxadSDHIBroad spectrum nih.govacs.org
Pyrazole CarboxylatesSDHIBotrytis cinerea, Valsa mali acs.org
1,5-disubstituted-1H-pyrazole-4-carboxamidesSDHI and cell membrane disruptionGibberella zeae, Nigrospora oryzae nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopentyl-4-iodo-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via:

  • Iodo-functionalization : Direct iodination of cyclopentyl-pyrazole precursors using iodine or iodinating agents (e.g., NIS) under acidic conditions. Temperature control (0–25°C) minimizes side reactions .
  • Multi-step assembly : Cyclopentyl groups are introduced via nucleophilic substitution or cyclization reactions. For example, 1-arylpyrazoles can react with cyclopentyl halides in the presence of K₂CO₃ as a base .
  • Catalyzed routes : Molecular iodine (I₂) catalyzes one-pot multicomponent reactions for pyrazole derivatives, enabling regioselective incorporation of iodine .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) confirm regiochemistry and substituent positions. For example, 1H^1H NMR can distinguish between N1- and N2-substituted pyrazoles .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and steric effects caused by the cyclopentyl group. A 2011 study used this to validate the structure of a related cyclohexyl-pyrazole .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., iodine’s distinct 127I^{127}I signature) .

Advanced Research Questions

Q. How can researchers mitigate regioselectivity challenges during pyrazole iodination?

  • Methodological Answer :

  • Directing groups : Use electron-withdrawing groups (EWGs) at specific positions to direct iodination. For example, a carbonyl group at C3 can favor iodination at C4 .
  • Catalytic systems : Pd-catalyzed C–H activation enables site-selective iodination. A 2024 study demonstrated this for triazole-pyrazole hybrids, achieving >90% regioselectivity .
  • Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps and Fukui indices .

Q. What are the applications of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura coupling : The iodine atom serves as a leaving group for Pd-catalyzed coupling with boronic acids. For instance, 4-iodo-pyrazoles react with arylboronates to form biaryl structures .
  • Buchwald-Hartwig amination : Substitutes iodine with amines to create pharmacologically relevant derivatives. Optimize using XPhos/Pd(OAc)₂ catalysts in toluene at 110°C .
  • Sonogashira coupling : Forms alkynylated pyrazoles for materials science applications. Copper iodide and Pd(PPh₃)₄ are typical catalysts .

Q. How does the cyclopentyl group influence the compound’s biological interactions?

  • Methodological Answer :

  • Lipophilicity enhancement : The cyclopentyl group increases logP, improving blood-brain barrier penetration. Compare pharmacokinetics with methyl or phenyl analogs .
  • Steric effects : Bulky cyclopentyl groups can block metabolic degradation sites (e.g., CYP450 oxidation). Use in vitro microsomal assays to validate stability .
  • Target binding : Molecular docking studies show cyclopentyl substituents occupy hydrophobic pockets in kinase targets (e.g., JAK2 inhibitors) .

Q. What computational tools predict synthetic pathways for novel derivatives of this compound?

  • Methodological Answer :

  • Retrosynthesis algorithms : Tools like Pistachio and Reaxys propose routes based on reaction databases. For example, AI-driven platforms suggest one-step iodination or cyclopentylation strategies .
  • MD simulations : Assess steric compatibility of cyclopentyl groups in transition states. A 2025 study used this to optimize Ullmann coupling yields .
  • ADMET prediction : Software like SwissADME models bioavailability and toxicity early in design, reducing trial-and-error synthesis .

Data Contradictions and Validation

  • Iodination efficiency : reports high yields (>80%) using I₂ catalysis, while notes <50% yields for analogous substrates without directing groups. Validate via controlled experiments with/without EWGs.
  • Regioselectivity in coupling : emphasizes Suzuki coupling at C4, but observes competing C5 reactivity. Use 13C^{13}C-labeling to track coupling sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-Cyclopentyl-4-iodo-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.